N-Benzyl-4-piperidone

Vue d'ensemble

Description

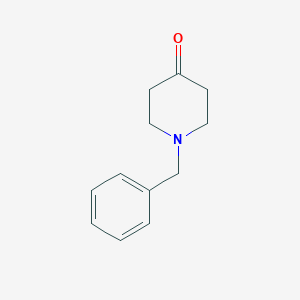

N-benzyl-4-pipéridone : est un composé organique de formule moléculaire C12H15NO. Il s'agit d'un dérivé de la pipéridine et il est communément utilisé comme un bloc de construction hétérocyclique polyvalent dans la synthèse de divers composés pharmaceutiques . Ce composé est connu pour son rôle dans la synthèse de composés médicinaux, y compris ceux utilisés pour traiter la maladie d'Alzheimer et comme inhibiteurs de protéases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Méthode de l'amine primaire et de la 1,5-dichloro-3-pentanone : Cette méthode implique le choix d'une amine primaire appropriée et de la 1,5-dichloro-3-pentanone, suivie d'une réaction de fermeture de cycle pour préparer la N-substituée-4-pipéridone. Les conditions de réaction sont douces et le processus est simple, ce qui le rend adapté à la production industrielle.

Réduction conjuguée des dihydropyridones : Cette méthode utilise du zinc/acide acétique pour la réduction des N-acyl-2,3-dihydro-4-pyridones en diverses 4-pipéridones racémiques ou énantiopures. Cette méthode est rentable et douce.

Méthodes de production industrielle : La production industrielle de la N-benzyl-4-pipéridone implique généralement l'utilisation de matières premières facilement disponibles et de conditions de réaction simples. Le processus est conçu pour être rentable et évolutif, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions:

Substitution : La N-benzyl-4-pipéridone peut subir des réactions de substitution, en particulier à la position para dans les noyaux phényles.

Réactifs et conditions courants:

Réduction : Le zinc/acide acétique est utilisé pour la réduction des N-acyl-2,3-dihydro-4-pyridones.

Principaux produits formés:

Oxydation : Le processus d'oxydation peut conduire à la dimérisation des composés par oxydation de type Shono.

Réduction : Le processus de réduction produit des 4-pipéridones racémiques ou énantiopures.

Applications de la recherche scientifique

Chimie : La N-benzyl-4-pipéridone est utilisée comme un bloc de construction dans la synthèse de divers composés médicinaux, y compris les furopyridines spirocycliques et les hybrides multi-cibles pour le traitement de la maladie d'Alzheimer .

Biologie : Le composé est utilisé dans la synthèse d'inhibiteurs de protéases, qui sont essentiels dans la recherche biologique et le développement de médicaments .

Médecine : La N-benzyl-4-pipéridone est impliquée dans le développement de médicaments pour le traitement de la maladie d'Alzheimer et d'autres troubles neurologiques .

Industrie : Le composé est utilisé dans la production industrielle de divers intermédiaires pharmaceutiques et principes actifs pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action de la N-benzyl-4-pipéridone implique son rôle de bloc de construction dans la synthèse de composés médicinaux. Le composé subit diverses réactions chimiques, y compris l'oxydation et la réduction, pour former des intermédiaires qui ciblent des voies moléculaires spécifiques. Par exemple, dans le traitement de la maladie d'Alzheimer, le composé est utilisé pour synthétiser des hybrides multi-cibles qui interagissent avec plusieurs cibles moléculaires pour exercer leurs effets thérapeutiques .

Applications De Recherche Scientifique

Menin Inhibitors

N-Benzyl-4-piperidone serves as a crucial intermediate in the synthesis of menin inhibitors, which target protein-protein interactions associated with mixed lineage leukemia (MLL). These inhibitors disrupt the menin-MLL interaction, potentially halting the progression of leukemia cells. Notably, derivatives like M-89 have shown remarkable efficacy against leukemia cell lines harboring MLL fusions, demonstrating low toxicity and high selectivity .

Antiviral Agents

Recent studies have identified this compound derivatives as promising candidates for antiviral therapies, particularly against influenza viruses. Research indicates that these compounds exhibit significant inhibitory activity against H1N1 strains by interacting with hemagglutinin (HA), a key protein involved in viral fusion processes. The structural characteristics of these piperidine derivatives facilitate π-stacking interactions crucial for binding to HA, enhancing their potential as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Direct Alkylation : Involves the reaction of 4-piperidone with benzyl bromide, yielding high purity and yield.

- Multicomponent Reactions : Such as the Ugi reaction, which allows for the efficient formation of diverse piperidine derivatives with potential therapeutic applications .

The versatility in synthesis enhances its application scope across various pharmacological fields.

Case Study: Development of M-89

M-89 is a derivative of this compound specifically designed to inhibit menin interactions. In vitro studies demonstrated that M-89 binds to menin at low concentrations and exhibits preferential activity against MLL fusion-positive cell lines compared to other leukemia types. This specificity is critical for minimizing adverse effects while maximizing therapeutic efficacy .

Case Study: Influenza Virus Inhibition

A study evaluated a series of N-benzyl-4,4-disubstituted piperidine analogues against influenza A virus strains. The results indicated that certain modifications significantly enhanced antiviral activity, with EC50 values indicating potent inhibition at low micromolar concentrations. The research highlighted the necessity of specific structural elements in maintaining activity, reinforcing the importance of the benzyl group in these compounds .

Comparative Data Table

The following table summarizes key properties and findings related to this compound and its derivatives:

| Compound | Activity Type | Target Disease/Pathogen | EC50 (µM) | Comments |

|---|---|---|---|---|

| This compound | Menin Inhibitor | Mixed Lineage Leukemia | - | Potent inhibitor with low toxicity |

| M-89 | Menin Inhibitor | Mixed Lineage Leukemia | < 10 | High efficacy against MLL fusion cell lines |

| N-Benzyl-4,4-disubstituted | Antiviral | Influenza A (H1N1) | 1.9 | Significant interaction with hemagglutinin |

Mécanisme D'action

The mechanism of action of N-benzyl-4-piperidone involves its role as a building block in the synthesis of medicinal compounds. The compound undergoes various chemical reactions, including oxidation and reduction, to form intermediates that target specific molecular pathways. For example, in the treatment of Alzheimer’s disease, the compound is used to synthesize multi-target-directed hybrids that interact with multiple molecular targets to exert their therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

N-méthyl-4-pipéridone : Ce composé est similaire à la N-benzyl-4-pipéridone, mais il a des potentiels d'oxydation différents et subit un processus d'oxydation plus complexe.

4-pipéridone : Un dérivé plus simple de la pipéridine, utilisé comme intermédiaire dans la fabrication de produits chimiques et de médicaments pharmaceutiques.

Unicité : La N-benzyl-4-pipéridone est unique en raison de sa polyvalence en tant que bloc de construction dans la synthèse de divers composés médicinaux. Sa capacité à subir plusieurs types de réactions chimiques, y compris l'oxydation et la réduction, en fait un composé précieux dans la recherche et le développement pharmaceutiques .

Activité Biologique

N-Benzyl-4-piperidone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 203.25 g/mol

- CAS Number: 104-91-6

This compound belongs to the piperidine class, which is known for various biological activities, including analgesic and anti-inflammatory effects.

1. Antiviral Activity

Recent studies have identified this compound derivatives as effective inhibitors of influenza virus fusion. Specifically, a class of N-benzyl-4,4-disubstituted piperidines demonstrated potent activity against the H1N1 subtype of influenza A virus. The mechanism involves inhibition of hemagglutinin (HA)-mediated membrane fusion, a critical step in viral entry into host cells. Key findings include:

- Activity Against H1N1: The most active compound exhibited an EC value of 1.9 µM against influenza A/PR/8/34.

- Structure-Activity Relationship (SAR): The presence of a benzyl group at the N-1 position was essential for antiviral activity; modifications led to significant reductions in efficacy .

Table 1: Antiviral Activity and Cytotoxicity of N-Benzyl Piperidine Derivatives

| Compound | R | R | Antiviral EC (µM) | Cytotoxicity CC (µM) |

|---|---|---|---|---|

| 1 | Bn | Bn | 9.3 ± 0.7 | 100 ± 0 |

| 2 | Bn | (4-F)Bn | 1.9 ± 0.1 | 79 ± 9 |

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC value of 0.56 nM, indicating potent inhibitory activity against AChE compared to butyrylcholinesterase (BuChE) .

Table 2: AChE Inhibition Potency

| Compound ID | IC (nM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| 21 | 0.56 | 18,000 |

3. Electrochemical Behavior

The electrochemical properties of this compound have been studied to understand its reactivity and stability. It was found that the oxidation potential correlated well with theoretical predictions, indicating a stable electrochemical profile conducive for further development .

Case Study: Influenza Virus Inhibition

In a study focused on the antiviral properties of this compound derivatives, researchers synthesized a library of compounds and tested their efficacy against H1N1 influenza virus in MDCK cells. The results highlighted the significance of structural modifications in enhancing antiviral activity while maintaining low cytotoxicity levels.

Case Study: Neuroprotective Effects

Another research effort evaluated the neuroprotective effects of this compound derivatives in animal models. The findings suggested that these compounds could increase acetylcholine levels in the brain, supporting cognitive function and providing a potential therapeutic avenue for dementia treatment.

Propriétés

IUPAC Name |

1-benzylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Record name | 1-benzyl-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189695 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3612-20-2 | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399249PH5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Benzyl-4-piperidone?

A1: this compound has the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. []

Q2: How is this compound characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon atoms in the molecule, their chemical environment, and connectivity. [, , , , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]

Q3: What are common synthetic routes to this compound?

A3: this compound is frequently synthesized through a multi-step process involving:

- Michael Addition: Reaction of benzylamine with methyl acrylate. [, , , , ]

- Dieckmann Condensation: Cyclization of the Michael adduct under basic conditions. [, , , , ]

- Hydrolysis and Decarboxylation: Removal of the ester group to yield the final product. [, , , , ]

Q4: Can microwave irradiation enhance the synthesis of this compound?

A4: Yes, microwave-assisted synthesis has been successfully employed to accelerate the Michael addition and Dieckmann condensation steps, resulting in reduced reaction times and improved yields. [, , ]

Q5: What types of reactions is this compound commonly used in?

A5: this compound serves as a versatile building block in various chemical transformations, including:

- Grignard Reactions: Formation of new carbon-carbon bonds by reacting with Grignard reagents. [, ]

- Reductive Aminations: Introduction of amine groups through reaction with amines and reducing agents. [, , , ]

- Wittig Reactions: Formation of alkenes by reacting with phosphorus ylides. [, ]

- Cycloadditions: Construction of complex ring systems through [3+2] and [4+2] cycloaddition reactions. [, ]

- Condensation Reactions: Formation of new carbon-carbon bonds with aldehydes or ketones, often leading to cyclic structures. [, , , , ]

Q6: What are the main applications of this compound?

A6: The primary application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals, including:

- Donepezil: Used to treat Alzheimer's disease. []

- Ceritinib: An ALK inhibitor for treating non-small cell lung cancer. []

- Taladegib: A Hedgehog signaling pathway inhibitor with potential applications in oncology. [, ]

- Paroxetine: An antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. []

- σ Receptor Ligands: Investigated for potential therapeutic applications in various neurological and psychiatric disorders. [, ]

- N-type Calcium Channel Blockers: Potential analgesics for pain management. []

Q7: How does the structure of this compound contribute to its utility in drug synthesis?

A7: The structure of this compound offers several advantages for drug development:

Q8: Can you elaborate on the synthesis of Donepezil using this compound as a starting material?

A8: While the provided research abstract [] mentions this compound as a key intermediate in Donepezil synthesis, it doesn't detail the specific steps. Further research in chemical literature would be needed to elaborate on the complete synthetic route.

Q9: Is there information available regarding the stability and formulation of this compound itself?

A9: The provided research primarily focuses on the use of this compound as a synthetic intermediate. Information regarding its intrinsic stability, formulation strategies, or other specific aspects you mentioned would require further investigation.

Q10: What about the other aspects you listed, such as computational chemistry, SAR, toxicology, etc.?

A10: While some research touches upon specific aspects like conformational analysis [, ], molecular docking [], and preliminary cytotoxicity evaluation [], the provided abstracts lack detailed information on most aspects like computational chemistry, detailed SAR, PK/PD, toxicology, and others. Investigating these aspects would necessitate a more comprehensive literature review beyond these abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.